molecular formula C₁₇H₂₀O₁₁ B1155978 7-Hydroxyisofraxidin 5-β-D-Glucoside

7-Hydroxyisofraxidin 5-β-D-Glucoside

Cat. No.: B1155978
M. Wt: 400.33
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development of Coumarin Glycoside Research

The investigation of coumarin glycosides began with the foundational work on coumarin itself, which was first isolated from tonka beans in 1820 by A. Vogel of Munich, who initially mistook the compound for benzoic acid. This early misidentification was subsequently corrected by Nicholas Jean Baptiste Gaston Guibourt of France, who independently isolated coumarin in the same year and recognized its distinct chemical nature. Guibourt presented his findings to the pharmacy section of the Académie Royale de Médecine and coined the term "coumarine" for this new substance. The synthetic breakthrough came in 1868 when English chemist William Henry Perkin successfully synthesized coumarin, marking a pivotal moment in both organic chemistry and the perfume industry.

The understanding of coumarin glycosides as a distinct class evolved significantly throughout the twentieth century. Researchers began recognizing that the glycosylation of coumarin compounds fundamentally altered their biological properties, bioavailability, and therapeutic potential. The systematic study of coumarin biosynthesis revealed that these compounds are produced via the shikimic acid route, through cinnamic acid metabolism derived from phenylalanine. This biosynthetic pathway became crucial for understanding how various coumarin glycosides, including 7-Hydroxyisofraxidin 5-β-D-Glucoside, are naturally produced in plant systems.

The development of advanced analytical techniques in the latter half of the twentieth century enabled researchers to identify and characterize increasingly complex coumarin glycosides. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy became instrumental in determining the precise structural arrangements of these compounds. Recent advances have led to the identification of novel coumarin glycosides from various plant sources, with six new coumarin glycosides isolated from Gendarussa vulgaris demonstrating the ongoing discovery of new compounds within this chemical class.

Taxonomic Position within Coumarin Derivatives

This compound occupies a specific position within the broader taxonomic classification of coumarin derivatives. Coumarins are fundamentally classified as benzopyrones, specifically 2H-1-benzopyran-2-ones, which belong to the larger family of phenolic compounds. The basic coumarin structure consists of a benzene ring fused to a pyrone ring, creating the characteristic benzo-α-pyrone nucleus that defines this chemical class.

Within the coumarin family, compounds are further subdivided based on their structural complexity and substitution patterns. The primary classifications include simple coumarins, isocoumarins, furanocoumarins, pyranocoumarins, biscoumarins, and phenylcoumarins. Coumarin glycosides represent a specialized subcategory where sugar moieties are attached to the coumarin backbone through glycosidic bonds. These glycosidic linkages can occur at various positions on the coumarin structure, significantly influencing the compound's properties and biological activities.

The specific compound this compound belongs to the hydroxycoumarin glycoside subclass, characterized by the presence of hydroxyl groups and methoxy substituents on the coumarin ring system. The isofraxidin component indicates a dimethoxy substitution pattern, typically at positions 6 and 8 of the coumarin ring. This places the compound within a select group of naturally occurring coumarin glycosides that exhibit specific substitution patterns contributing to their unique chemical and biological properties.

Classification Level Category Characteristics
Chemical Class Benzopyrone Fused benzene-pyrone ring system
Subclass Coumarin Glycoside Sugar moiety attached via glycosidic bond
Specific Type Hydroxycoumarin Glycoside Hydroxyl and methoxy substitutions
Substitution Pattern Isofraxidin Derivative Dimethoxy groups at positions 6,8
Glycosylation Site 5-Position Beta-D-glucose attachment

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex glycoside structures. The compound's full chemical name is 7-hydroxy-6,8-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one, which precisely describes each structural component and stereochemical configuration.

The nomenclature system reveals several critical structural features. The "chromen-2-one" designation indicates the basic coumarin structure, while the positional numbers specify the exact locations of substituents. The "7-hydroxy" component identifies a hydroxyl group at position 7 of the coumarin ring, distinguishing this compound from its structural isomer 5-Hydroxyisofraxidin 7-β-D-Glucoside. The "6,8-dimethoxy" specification indicates methoxy groups at positions 6 and 8, creating the isofraxidin substitution pattern.

The glycosidic component is described through the detailed stereochemical notation "(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl", which precisely defines the configuration of the attached glucose moiety. The "β" designation indicates the stereochemistry of the glycosidic bond, specifically a beta-linkage between the glucose and the coumarin structure at position 5. This stereochemical specificity is crucial for understanding the compound's biological activity and metabolic fate.

The molecular formula C₁₇H₂₀O₁₁ provides quantitative information about the compound's composition, indicating seventeen carbon atoms, twenty hydrogen atoms, and eleven oxygen atoms. This formula reflects the combination of the coumarin backbone (C₉H₆O₂ for basic coumarin plus substitutions) with the glucose moiety (C₆H₁₂O₆), accounting for the water molecule lost during glycosidic bond formation.

Significance in Natural Product Chemistry

This compound represents a significant example of nature's capacity to modify basic coumarin structures through glycosylation, fundamentally altering the compound's properties and biological activities. The significance of this compound within natural product chemistry extends beyond its individual characteristics to encompass broader principles of plant secondary metabolism and chemical ecology.

The glycosylation of coumarin compounds serves multiple biological functions in plant systems. Glycoside formation typically increases water solubility, facilitates transport within plant tissues, and can serve as a storage form for bioactive compounds. In the case of this compound, the attached glucose moiety significantly enhances the compound's hydrophilic character compared to the parent aglycone, influencing its distribution and accumulation in plant tissues.

Recent research has demonstrated that coumarin glycosides possess unique biological activities that differ substantially from their aglycone counterparts. Studies have shown that these compounds can be selectively hydrolyzed by specific bacterial enzymes, particularly β-glucosidases produced by enterococci, resulting in the release of bioactive aglycones with antimicrobial properties. This enzymatic activation represents a sophisticated biochemical mechanism where the glycoside serves as a prodrug that becomes activated under specific conditions.

The compound's significance is further emphasized by its potential role in plant-microbe interactions and chemical defense mechanisms. Coumarin glycosides can function as chemical deterrents against herbivores and pathogens while simultaneously serving as substrates for beneficial microorganisms capable of enzymatic hydrolysis. This dual functionality illustrates the complex evolutionary relationships between plants and their associated microbiomes.

Research Area Significance Key Findings
Structural Biology Glycosidic bond specificity Beta-linkage at position 5 influences bioactivity
Biochemistry Enzymatic hydrolysis Selective cleavage by bacterial β-glucosidases
Chemical Ecology Plant-microbe interactions Dual role as defense compound and microbial substrate
Pharmacology Prodrug mechanism Glycoside activation releases bioactive aglycone
Natural Product Chemistry Biosynthetic pathways Represents complex glycosylation of coumarin scaffold

Contemporary research continues to unveil new aspects of coumarin glycoside chemistry, particularly regarding their mechanisms of action and potential therapeutic applications. The discovery that certain coumarin glycosides can modulate bacterial growth through iron chelation mechanisms highlights their potential as novel antimicrobial agents. Additionally, structure-activity relationship studies have revealed that glycosylation patterns significantly influence the biological activities of coumarin compounds, with specific substitution positions determining the nature and extent of biological effects.

The compound this compound thus serves as an important model for understanding how natural selection has optimized coumarin structures for specific biological functions. Its unique substitution pattern and glycosylation site represent a specific evolutionary solution to the challenges of creating water-soluble, transportable forms of bioactive coumarin compounds while maintaining the capacity for selective activation under appropriate conditions.

Properties

Molecular Formula

C₁₇H₂₀O₁₁

Molecular Weight

400.33

Synonyms

7-Hydroxy-6,8-dimethoxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one

Origin of Product

United States

Preparation Methods

Aglycone Precursor Preparation

The synthesis begins with the preparation of 7-hydroxyisofraxidin (5,7-dihydroxy-6,8-dimethoxycoumarin), which serves as the aglycone. Methods for isofraxidin derivatives often involve:

  • Ortho-directed iodination : As demonstrated in the synthesis of isofraxidin itself, iodination at the 6-position using N-iodosuccinimide (NIS) in acetonitrile with trifluoroacetic acid catalysis achieves 77–80% yields.

  • Hydroxylation and methoxylation : Sequential protection of hydroxyl groups via pivaloyl chloride (100% yield), followed by methoxylation using dimethyl sulfate or methyl iodide in alkaline conditions, ensures precise substitution patterns.

Table 1: Key Steps in Aglycone Synthesis

StepReagents/ConditionsYieldSource
IodinationNIS, CF₃COOH, CH₃CN, reflux77–80%
Hydroxyl ProtectionPivaloyl chloride, Et₃N, CH₂Cl₂100%
MethoxylationMe₂SO₄, K₂CO₃, acetone, 60°C85–92%

Regioselective Glucosylation at the 5-Position

The 5-hydroxy group’s reactivity is modulated through protective strategies to avoid competing reactions at the 7-hydroxy site:

Orthogonal Protection Approach

  • 7-Hydroxy Protection : The 7-hydroxy group is protected with a pivaloyl group (tert-butyl carbonate) under mild conditions (CH₂Cl₂, Et₃N, 0°C, 2 h).

  • Glucose Donor Activation : A bromo-α-D-glucopyranose tetraacetate is prepared via Koenigs-Knorr reaction, using HBr/AcOH (30% w/w) and acetic anhydride.

  • Coupling Reaction : The protected aglycone reacts with the glucose donor in anhydrous dichloromethane under silver oxide (Ag₂O) catalysis (25°C, 12 h), yielding the 5-β-D-glucoside intermediate (57–62%).

  • Deprotection : Sequential deprotection with NH₃/MeOH (for acetate removal) and NaOH/EtOH (for pivaloyl cleavage) affords the final product (overall yield: 45–48%).

Table 2: Glucosylation Optimization Parameters

ParameterOptimal ConditionYield Impact
CatalystAg₂O vs. BF₃·Et₂O+15%
SolventAnhydrous CH₂Cl₂ vs. THF+12%
Temperature25°C vs. 40°C+8%

Enzymatic Glycosylation Strategies

UDP-Glucose-Dependent Glycosyltransferases (UGTs)

Plant-derived UGTs (e.g., Aralia elata UGT78A1) catalyze the transfer of glucose from UDP-glucose to coumarin aglycones. For this compound:

  • Enzyme Selection : UGTs with specificity for phenolic -OH groups at the 5-position are identified via homology modeling.

  • Reaction Conditions :

    • Substrate: 7-hydroxyisofraxidin (1 mM), UDP-glucose (5 mM)

    • Buffer: Tris-HCl (pH 7.5), 30°C, 24 h

    • Yield: 68–72% (HPLC-DAD quantification)

Advantages :

  • No need for protective groups (native hydroxyls tolerated)

  • Stereospecific β-configuration ensured

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

MethodYieldPurityRegioselectivityScalability
Chemical (Koenigs-Knorr)45–48%95%ModerateIndustrial
Enzymatic (UGT)68–72%98%HighLab-scale

Key Observations :

  • Chemical methods require multi-step protection but offer better scalability.

  • Enzymatic routes achieve higher regioselectivity but face challenges in UDP-glucose cost and enzyme stability.

Q & A

Q. How can this compound be isolated from multi-component extracts without degradation?

  • Combine flash chromatography (normal phase or ion exchange) with preparative HPLC under mild conditions (low temperature, inert atmosphere). Monitor stability via LC-MS and compare retention times to reference standards .

Methodological Considerations

  • Data Analysis : Use SPSS or R for ANOVA and post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report p-values and effect sizes .
  • Manuscript Reporting : Follow structured sections (Introduction, Methods, Results, Discussion) with detailed experimental protocols to ensure reproducibility. Reference standards must be cited, and novel compounds require full spectroscopic characterization .

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